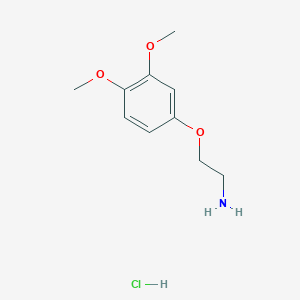
2-(3,4-Dimethoxyphenoxy)ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxyphenoxy)ethanamine;hydrochloride is a chemical compound with the molecular formula C10H15NO2·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as a reference standard in analytical chemistry and has been studied for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenoxy)ethanamine;hydrochloride typically involves the reaction of 3,4-dimethoxyphenol with ethylene oxide to form 2-(3,4-dimethoxyphenoxy)ethanol. This intermediate is then reacted with ammonia to produce 2-(3,4-dimethoxyphenoxy)ethanamine. Finally, the ethanamine is treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenoxy)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, palladium catalyst.
Substitution: Sodium methoxide, sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(3,4-Dimethoxyphenoxy)ethanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in modulating neurotransmitter activity.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenoxy)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit the deamination of tyramine and tryptamine by monoamine oxidase, an enzyme found in the brain. This inhibition can affect neurotransmitter levels and has implications for mood regulation and other neurological functions .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Similar structure but lacks the ethanamine group.
2-(3,4-Diethoxyphenyl)ethanamine: Similar structure but with ethoxy groups instead of methoxy groups.
Mescaline: A phenethylamine with psychedelic effects, structurally similar but with additional methoxy groups.
Uniqueness
2-(3,4-Dimethoxyphenoxy)ethanamine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit monoamine oxidase and its use as a reference standard in analytical chemistry highlight its versatility and importance in scientific research .
Properties
CAS No. |
61711-96-4 |
|---|---|
Molecular Formula |
C10H16ClNO3 |
Molecular Weight |
233.69 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H15NO3.ClH/c1-12-9-4-3-8(14-6-5-11)7-10(9)13-2;/h3-4,7H,5-6,11H2,1-2H3;1H |
InChI Key |
OYMFXDLNUXDLLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)OCCN)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















